molecular formula C9H11ClN2O2 B13462629 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride

1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride

Katalognummer: B13462629
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: MTYDIAHNSXHEMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C9H11ClN2O2. It is a cyclopropane derivative featuring a nitrophenyl group and an amine group, making it a versatile compound in various chemical reactions and applications .

Vorbereitungsmethoden

The synthesis of 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

1-(2-nitrophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c10-9(5-6-9)7-3-1-2-4-8(7)11(12)13;/h1-4H,5-6,10H2;1H

InChI-Schlüssel

MTYDIAHNSXHEMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=CC=C2[N+](=O)[O-])N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.